

# structure and properties of 11-Dehydro-2,3-dinor thromboxane B2-d9

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## Compound of Interest

Compound Name: 11-Dehydro-2,3-dinor  
thromboxane B2-d9

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An In-Depth Technical Guide to **11-Dehydro-2,3-dinor Thromboxane B2-d9**

## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **11-Dehydro-2,3-dinor thromboxane B2-d9**, a critical tool in the study of eicosanoid signaling and platelet activation. We will delve into its structure, properties, and application, with a focus on its use as an internal standard in quantitative mass spectrometry-based assays.

## Introduction and Biological Significance

**11-Dehydro-2,3-dinor thromboxane B2-d9** is the deuterated form of 11-dehydro-2,3-dinor thromboxane B2, a prominent urinary metabolite of thromboxane B2 (TXB2).[1] TXB2 itself is the stable, inactive hydration product of the highly potent but unstable thromboxane A2 (TXA2). [2] TXA2 is a key mediator in thrombosis and hemostasis, causing irreversible platelet aggregation and vasoconstriction.[3]

Due to the short half-life of TXA2 and the potential for artificial TXB2 formation during blood sample collection, direct measurement is not feasible for assessing in vivo production.[4][5][6] Instead, researchers quantify stable downstream metabolites in plasma or urine, such as 11-

dehydro-TXB2 and 11-dehydro-2,3-dinor-TXB2, to get a reliable, time-integrated measure of systemic TXA2 synthesis.<sup>[1][2][5]</sup>

The deuterated standard, **11-Dehydro-2,3-dinor thromboxane B2-d9**, is indispensable for this work. It is used as an internal standard for the accurate quantification of the endogenous, non-labeled 11-dehydro-2,3-dinor TXB2 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).<sup>[7][8]</sup> Its use corrects for sample loss during extraction and variations in instrument response, ensuring high precision and accuracy.

## Structure and Physicochemical Properties

The structural integrity and well-defined properties of **11-Dehydro-2,3-dinor thromboxane B2-d9** are fundamental to its function as an analytical standard.

## Quantitative Data Summary

The properties of the deuterated internal standard are summarized below, with data for its endogenous, non-deuterated counterpart provided for comparison.

Table 1: Properties of **11-Dehydro-2,3-dinor Thromboxane B2-d9**

Property	Value	Reference
Formal Name	(Z)-5-((2R,3S,4S)-4-hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl-5,5,6,6,7,7,8,8,8-d <sub>9</sub> )-6-oxotetrahydro-2H-pyran-3-yl)pent-3-enoic acid	[7][9]
Molecular Formula	C <sub>18</sub> H <sub>19</sub> D <sub>9</sub> O <sub>6</sub>	[7]
Molecular Weight	349.5 g/mol	[7]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>9</sub> )	[7][9]
Formulation	A solution in methyl acetate	[7][9]
Storage	-20°C	[3]
Stability	≥ 2 years	[7]
SMILES	<chem>O[C@@H]1--INVALID-LINK----INVALID-LINK--CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]"&gt;C@@HOC(C1)=O</chem>	[7]

| InChI Key | PJAAKFHMQLYVG-VPAYANANYS-A-N | [7] |

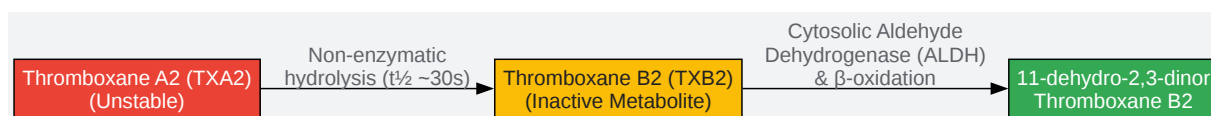
Table 2: Properties of 11-Dehydro-2,3-dinor Thromboxane B2 (Endogenous)

Property	Value	Reference
CAS Number	79250-60-5	[10]
Molecular Formula	C <sub>18</sub> H <sub>28</sub> O <sub>6</sub>	[10]
Molecular Weight	340.4 g/mol	[10]
Purity	≥98%	[10]
Formulation	A solution in methyl acetate	[10]
SMILES	<chem>O[C@@H]1--INVALID-LINK----INVALID-LINK--CCCCC"&gt;C@@HOC(C1)=O</chem>	[10]

| InChI Key | PJAAKFHMQLYVGV-YCEKRRLLSA-N |[10] |

## Metabolic Pathway

11-dehydro-2,3-dinor TXB2 is formed from TXB2 through a series of enzymatic reactions. This metabolic conversion is crucial for its role as a stable biomarker. The process involves initial dehydrogenation followed by beta-oxidation.



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Caption: Metabolic cascade from unstable Thromboxane A2 to stable urinary metabolites.

This pathway highlights how the measurement of 11-dehydro-2,3-dinor Thromboxane B2 provides a window into the upstream biological activity of TXA2, which is directly linked to platelet activation.[2][11]

# Experimental Protocols: Quantification via LC-MS/MS

The use of **11-Dehydro-2,3-dinor thromboxane B2-d9** as an internal standard is central to the reliable quantification of its endogenous analogue in biological matrices like urine. A typical workflow involves solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

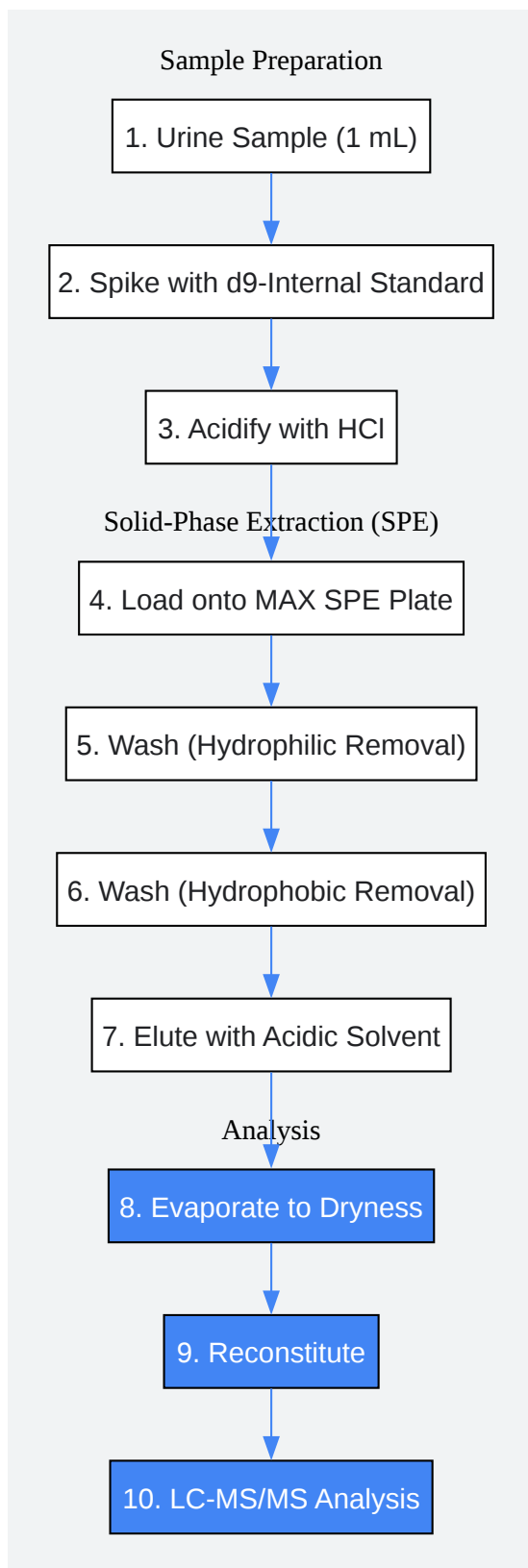
## Detailed Methodology

- Sample Preparation:
  - Thaw 1 mL of urine sample (or standard/QC).
  - Spike the sample with a known amount (e.g., 50 µL) of **11-Dehydro-2,3-dinor thromboxane B2-d9** internal standard solution.[\[12\]](#)
  - Acidify the sample by adding 1.0 N Hydrochloric acid (HCl) and incubate for approximately 30 minutes.[\[12\]](#) This step protonates the analyte.
  - Add methanol (MeOH) to the sample.[\[12\]](#)
- Solid-Phase Extraction (SPE):
  - Use a mixed-mode anion exchange (MAX) SPE plate.[\[12\]](#)
  - Conditioning: Condition the plate with a mixture of methanol and HCl.[\[12\]](#)
  - Loading: Load the prepared sample onto the SPE plate. The analyte binds via hydrophobic interaction.[\[12\]](#)
  - Washing (Hydrophilic Interferences): Wash the sorbent with an acidic solution of HCl, water, and MeOH.[\[12\]](#)
  - Washing (Hydrophobic Interferences): Wash with water, then shift the pH by adding an acetate buffer (pH 6.0) to create a carboxylate anion on the analyte, which then interacts

with the quaternary ammonium function of the sorbent.[\[12\]](#) Sequentially wash with water, methanol, acetonitrile, and dichloromethane (DCM).[\[12\]](#)

- Elution: Elute the analyte by shifting the pH again with an acidic solution (e.g., DCM/Formic acid). This protonates the analyte, releasing it from the sorbent.[\[12\]](#)
- Final Processing & Analysis:
  - Evaporate the eluted sample to dryness under a stream of nitrogen.
  - Reconstitute the residue in a suitable solvent mixture (e.g., water/methanol) for injection.[\[12\]](#)
  - Analyze using an LC-MS/MS system, typically with a C18 column and operating in negative ion mode with atmospheric pressure chemical ionization (APCI).[\[12\]](#)
  - Monitor the specific mass-to-charge ratio ( $m/z$ ) transitions for both the analyte and the deuterated internal standard (e.g.,  $m/z$  367.0  $\rightarrow$  161.0 for the analyte).[\[12\]](#)

## Experimental Workflow Diagram



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Caption: General workflow for quantifying thromboxane metabolites using SPE and LC-MS/MS.

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